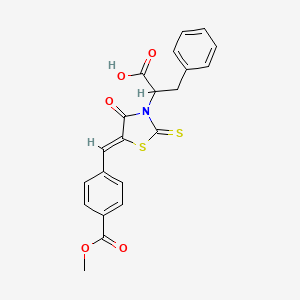

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Descripción

This compound belongs to the 4-thiazolidinone class, characterized by a thiazolidinone core with a Z-configuration benzylidene substituent at position 5 and a 3-phenylpropanoic acid moiety at position 2. Its synthesis likely involves Knoevenagel condensation between 4-(methoxycarbonyl)benzaldehyde and a thioxothiazolidinone precursor, followed by coupling with 3-phenylpropanoic acid .

Propiedades

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S2/c1-27-20(26)15-9-7-14(8-10-15)12-17-18(23)22(21(28)29-17)16(19(24)25)11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3,(H,24,25)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZADHAJUMKNKJ-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves multiple steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid.

Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and 4-(methoxycarbonyl)benzaldehyde.

Addition of Phenylpropanoic Acid Moiety: The final step involves the addition of the phenylpropanoic acid moiety through a coupling reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds with thiazolidinone rings exhibit enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of related thiazolidinone derivatives, it was found that many exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly lower than those of conventional antibiotics, demonstrating their potential as alternative therapeutic agents .

| Bacterial Strain | MIC (mg/mL) | Comparison to Standard |

|---|---|---|

| E. coli | 0.004 | 10-50 fold more effective than ampicillin |

| Staphylococcus aureus | 0.008 | Comparable to streptomycin |

| Enterobacter cloacae | 0.003 | Highly sensitive |

Anticancer Properties

Thiazolidinone derivatives have been investigated for their cytotoxic effects on cancer cell lines, notably K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The cytotoxicity exhibited by these compounds suggests a mechanism that may involve the induction of apoptosis or inhibition of cell proliferation.

Case Study: Cytotoxic Activity

A recent study synthesized several thiazolidinone derivatives and assessed their cytotoxicity against K562 and MCF7 cells. The results indicated that certain derivatives displayed moderate to high cytotoxic activity, with IC50 values indicating effective concentrations that could be potentially developed into therapeutic agents .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| K562 | 10 | Moderate |

| MCF7 | 15 | High |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazolidinone derivatives. These compounds have been shown to reduce pro-inflammatory cytokine production and inhibit leukocyte activation, making them candidates for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In vivo studies demonstrated that specific thiazolidinone derivatives could significantly reduce inflammation in animal models of acute peritonitis and vascular injury. The mechanisms involved include modulation of leukocyte recruitment and inhibition of inflammatory signaling pathways .

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The methoxycarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparación Con Compuestos Similares

Physicochemical Properties

- Solubility: The 3-phenylpropanoic acid group in the target compound likely enhances water solubility compared to acetic acid derivatives (e.g., ) .

- Melting points : Derivatives with electron-withdrawing groups (e.g., nitro in Les-3331) exhibit higher melting points (>200°C) due to increased crystallinity .

Discussion of Key Differences

- Benzylidene substituents : The 4-(methoxycarbonyl) group in the target compound may improve metabolic stability compared to halogenated analogs () due to reduced electrophilicity.

- Stereochemistry : Enantiomeric derivatives (D/L-configurations, ) show varying biological activities, highlighting the importance of chirality .

- Synthetic efficiency : Microwave-assisted synthesis () achieves higher yields (85%) compared to conventional methods (64–73%) .

Actividad Biológica

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This compound belongs to the thioxothiazolidin family, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid includes several functional groups that contribute to its biological activity:

- Thioxothiazolidin Core : Provides a scaffold for various biological interactions.

- Benzylidene and Propanoic Acid Moieties : Enhance lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thioxothiazolidin structures exhibit significant antimicrobial properties. For instance, derivatives of thioxothiazolidin have shown potent activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin in efficacy.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.004 | 0.008 |

| S. aureus | 0.015 | 0.030 |

| B. cereus | 0.015 | 0.030 |

| En. cloacae | 0.004 | 0.008 |

The most sensitive bacteria identified were En. cloacae, while E. coli exhibited the highest resistance .

Anticancer Activity

The anticancer potential of thioxothiazolidin derivatives has been extensively studied, revealing their ability to inhibit cell proliferation in various cancer cell lines. Compounds derived from this scaffold have demonstrated moderate to strong antiproliferative activity, particularly in leukemia cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5e | HL-60 (Leukemia) | 10 |

| Compound 5f | K562 (Leukemia) | 15 |

Studies indicate that the presence of electron-donating groups significantly enhances cytotoxicity, as evidenced by assays such as MTT and Trypan blue .

Anti-inflammatory Activity

The anti-inflammatory properties of thioxothiazolidin derivatives have also been investigated, with findings suggesting that these compounds can inhibit key inflammatory pathways. For example, compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro.

Case Studies

-

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioxothiazolidin derivatives against a panel of bacterial strains, demonstrating that several compounds exhibited MIC values significantly lower than those of standard antibiotics . The most active compound showed an MIC of 0.004 mg/mL against E. coli, indicating strong potential for therapeutic applications. -

Anticancer Mechanism Investigation

In another investigation, the anticancer effects of thioxothiazolidin derivatives were assessed in human leukemia cell lines using flow cytometry and DNA fragmentation assays . Results indicated that certain derivatives induced apoptosis effectively, highlighting their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.